Product packaging for 1,3,7,9-Tetrachlorodibenzothiophene(Cat. No.:CAS No. 134705-51-4)

1,3,7,9-Tetrachlorodibenzothiophene

Cat. No.: B13039947
CAS No.: 134705-51-4
M. Wt: 322.0 g/mol
InChI Key: GUFACPUHGVZSQJ-UHFFFAOYSA-N
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Description

Academic Significance and Research Trajectories for 1,3,7,9-Tetrachlorodibenzothiophene

Among the 135 possible PCDT congeners, this compound is a specific compound that has garnered academic interest. Its symmetrical chlorine substitution pattern makes it a useful model compound for scientific investigation. Research into this compound and other PCDTs is crucial for a comprehensive understanding of the environmental burden of halogenated aromatic compounds.

Key research areas for this compound include:

Synthesis and Characterization: The development of methods for the chemical synthesis of this compound is essential for obtaining pure analytical standards. These standards are necessary for accurate identification and quantification in environmental samples and for conducting toxicological studies.

Environmental Fate and Transport: Studies focus on how this compound behaves in the environment. This includes its partitioning between water, soil, and air, its potential for long-range transport, and its degradation pathways. Its relative stability, due to the presence of chlorine atoms, contributes to its persistence. ontosight.ai

Toxicological Assessment: A significant area of research is the investigation of the toxicological properties of this compound. This involves in vitro and in vivo studies to determine its potential to elicit toxic effects, including its ability to interact with the Ah receptor. Understanding the structure-activity relationship among different PCDT congeners is a key goal of this research.

Analytical Method Development: The development and refinement of analytical methods are ongoing. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are vital for detecting and quantifying this compound in complex environmental and biological matrices. ontosight.ai The goal is to achieve low detection limits to accurately assess exposure levels. ontosight.ai

The study of this compound contributes to the broader understanding of the environmental chemistry and toxicology of chlorinated sulfur-containing compounds. This knowledge is essential for environmental risk assessment and for the development of strategies to mitigate the impact of these persistent organic pollutants.

Table 2: Research Focus Areas for this compound

Research AreaKey Objectives
Synthesis and CharacterizationProduction of pure analytical standards for research.
Environmental Fate and TransportUnderstanding its persistence, distribution, and degradation in the environment.
Toxicological AssessmentInvestigating its potential for toxicity and interaction with biological systems.
Analytical Method DevelopmentImproving methods for its detection and quantification in various samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl4S B13039947 1,3,7,9-Tetrachlorodibenzothiophene CAS No. 134705-51-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134705-51-4

Molecular Formula

C12H4Cl4S

Molecular Weight

322.0 g/mol

IUPAC Name

1,3,7,9-tetrachlorodibenzothiophene

InChI

InChI=1S/C12H4Cl4S/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H

InChI Key

GUFACPUHGVZSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Environmental Formation Pathways of 1,3,7,9 Tetrachlorodibenzothiophene

Controlled Laboratory Synthesis of 1,3,7,9-Tetrachlorodibenzothiophene

While a specific, detailed laboratory synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing the dibenzothiophene (B1670422) core and introducing the desired chlorination pattern. General strategies for the synthesis of dibenzothiophenes often involve the formation of the central thiophene (B33073) ring by creating two carbon-sulfur bonds or one carbon-carbon and one carbon-sulfur bond. sioc-journal.cn

Two classical methods that could be adapted for the synthesis of this compound are the Pschorr cyclization and the Ullmann condensation .

The Pschorr cyclization is a name reaction that facilitates the intramolecular substitution of aromatic compounds to form tricyclic systems. wikipedia.orgorganic-chemistry.org In a hypothetical synthesis of this compound, a suitably substituted 2-aminobiphenyl (B1664054) derivative would be the starting material. The reaction proceeds via the formation of a diazonium salt, which then undergoes a copper-catalyzed radical cyclization to form the dibenzothiophene ring system. wikipedia.org The specific placement of chlorine atoms on the starting biphenyl (B1667301) would be crucial to obtaining the desired 1,3,7,9-substitution pattern on the final product.

The Ullmann condensation , another copper-catalyzed reaction, is used to form aryl ethers, aryl thioethers, and biaryl compounds. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction could be employed to construct the dibenzothiophene skeleton from appropriate precursors. For instance, a reaction between a halogenated thiophenol and a halogenated benzene (B151609) derivative in the presence of a copper catalyst could lead to the formation of the dibenzothiophene core. wikipedia.orgnist.gov The reaction typically requires high temperatures and polar solvents. wikipedia.org

Table 1: Comparison of Potential Synthetic Routes

Method General Principle Catalyst Key Intermediate Potential Challenges
Pschorr Cyclization Intramolecular radical cyclization of a diazonium salt. wikipedia.orgorganic-chemistry.org Copper wikipedia.org Aryl diazonium salt wikipedia.org Moderate yields, potential for side reactions. organic-chemistry.org
Ullmann Condensation Copper-catalyzed nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.org Copper wikipedia.org Organocopper intermediate organic-chemistry.org High temperatures, stoichiometric amounts of copper may be needed. wikipedia.org

De Novo Formation Mechanisms of Polychlorinated Dibenzothiophenes in Thermal Processes

Polychlorinated dibenzothiophenes (PCDTs), including the 1,3,7,9-tetrachloro isomer, can be formed unintentionally in various industrial and thermal processes, such as waste incineration and metal smelting. researchgate.net This "de novo" synthesis involves the formation of the dibenzothiophene ring system from precursor compounds in the presence of a catalyst and a solid matrix.

Precursor Compound Identification and Reaction Kinetics in High-Temperature Environments

The primary precursors for the formation of PCDTs in thermal processes are thought to be chlorinated thiophenols. murdoch.edu.au These compounds can undergo a series of reactions at elevated temperatures (typically 300-1200 K) to form PCDTs. murdoch.edu.au The formation mechanism is believed to be analogous to that of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), where chlorophenols are the key precursors. murdoch.edu.au

The process generally involves the dimerization of precursor molecules, which can occur through radical-radical coupling, molecule-molecule coupling, or radical-molecule coupling. murdoch.edu.au Theoretical studies have shown that the presence of sulfur atoms in the precursors can reduce the activation energies required for the rate-determining steps compared to the oxygenated analogues (PCDD/Fs). murdoch.edu.au The kinetics of these reactions are highly dependent on temperature, with the rate constants of the elementary reactions being calculated using transition state theory. murdoch.edu.au

Influence of Catalysts and Matrix Effects on PCDT Formation

The formation of PCDTs in thermal processes is significantly influenced by the presence of catalysts and the nature of the solid matrix, often fly ash.

Catalysts: Copper compounds, particularly copper(II) chloride (CuCl₂), are known to be potent catalysts in the de novo synthesis of chlorinated aromatic compounds. researchgate.netmeghachem.orgpatsnap.com Copper can facilitate the chlorination of organic precursors and promote the cyclization reactions that lead to the formation of the dibenzothiophene ring. organic-chemistry.org The catalytic cycle is thought to involve copper(I) and copper(III) intermediates. organic-chemistry.org

Matrix Effects: The solid matrix, such as fly ash from incinerators, provides a surface for the reactions to occur and can also influence the product distribution. researchgate.net Fly ash is a complex mixture of materials, with common components including silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and various metal oxides. researchgate.net The composition of the fly ash matrix can have a significant impact on the formation of polychlorinated compounds. For example, experiments with model fly ashes have shown that matrices with silicate (B1173343) structures can lead to the formation of highly chlorinated aromatic compounds. researchgate.net In contrast, alkaline matrices have been found to result in lower formation rates and a shift towards less chlorinated products. researchgate.net The physical properties of the matrix, such as its surface area and porosity, also play a role in the catalytic process.

Table 2: Factors Influencing De Novo Formation of PCDTs

Factor Influence on Formation Examples
Precursors Serve as the building blocks for the PCDT molecule. Chlorinated thiophenols. murdoch.edu.au
Catalysts Lower the activation energy for key reaction steps. Copper(II) chloride. researchgate.netmeghachem.org
Matrix Provides a reaction surface and can influence product distribution. Fly ash, silica, alumina. researchgate.netresearchgate.net
Temperature Affects reaction rates and product stability. Optimal formation often occurs in specific temperature windows. murdoch.edu.au

Environmental Occurrence, Distribution, and Source Identification of Polychlorinated Dibenzothiophenes Pcdts

Occurrence in Diverse Environmental Matrices

The lipophilic nature of PCDTs drives their tendency to adsorb to particulate matter, leading to their widespread distribution in the atmosphere, water bodies, and terrestrial environments. scielo.br

Once emitted into the atmosphere, PCDTs, much like their well-studied analogues polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs, exist in both the gas phase and adsorbed to particulate matter. aaqr.org The distribution between these two phases is a key factor in their environmental transport and fate. aaqr.org The primary route of transport for these compounds from their sources is through the atmosphere. scielo.br

Atmospheric Deposition of Dioxin-like Compounds

LocationPeriodDeposition TypeAverage Flux (pg WHO-TEQ m-2 month-1)Key Finding
Shanghai2018-2019Dry316.3Dry deposition flux was higher in spring and winter than in summer. aaqr.org
Nanjing2018-2019Dry460.5
Beijing2018-2020WetSeasonal Avg: 16.76 - 50.50Higher rainfall in spring and summer leads to increased wet deposition flux. aaqr.org
Tianjin2018-2020WetSeasonal Avg: 13.37 - 42.40

PCDTs are detected in various components of aquatic ecosystems, including water, sediment, and biota. osti.govnih.gov Their strong tendency to bind to particulate matter means that in aquatic environments, they are often found in higher concentrations in sediments than in the water column. scielo.br Over time, these contaminated sediments can act as a long-term reservoir and a secondary source of pollution.

Research in the Newark Bay estuary has highlighted the presence of PCDTs, with one study reporting a mean concentration of 3,680 ppt (B1677978) of 2,4,6,8-tetrachlorodibenzothiophene (B1223127) in samples from the lower Passaic River. osti.gov In Japan's Sendai Bay, studies on related compounds like PCDD/Fs showed that their concentrations and congener profiles in sediments and Pacific oysters reflected those found in the seawater. nih.gov Tetrachlorinated congeners were predominant in both seawater and sediment. nih.gov

Due to their lipophilic character, PCDTs can bioaccumulate in aquatic organisms and biomagnify through the food web. ontosight.aiscielo.br Different organisms may accumulate different congeners. For example, in Sendai Bay, the concentration of PCDD/Fs was higher in lower-trophic-level consumers like shellfish and anchovies compared to a higher-trophic-level fish, the Japanese flounder. nih.gov This highlights the complex dynamics of bioaccumulation in marine food webs. nih.gov

Soil contamination with PCDTs often originates from the atmospheric deposition of airborne particles from combustion sources. nih.gov Studies of soil near municipal solid waste incinerators (MSWIs) have shown the presence of PCDD/Fs, indicating that these facilities are a source of contamination for the surrounding terrestrial environment. nih.gov The congener profiles in the soil can be similar to those from combustion emissions, suggesting a direct link. nih.gov

Fly ash, a residue from combustion processes like waste incineration and coal-fired power plants, is a significant matrix for PCDT contamination. osti.govresearchgate.net PCDTs have been explicitly detected in fly ash from municipal incinerators. osti.gov The management and disposal of fly ash present a challenge, as it can be a source of land and groundwater contamination if not handled properly. researchgate.net

PCDT and Related Compounds in Environmental Matrices

MatrixCompound/GroupLocationFindingSource
River Sediment2,4,6,8-TetrachlorodibenzothiophenePassaic River, USAMean concentration of 3,680 ppt found in six samples. osti.gov
Soil & HerbagePCDD/FsNear MSWI, SpainMSWI emissions were not the sole source of contamination, indicating other local sources. nih.gov
Fly AshPCDTsGeneralDetected in fly ash from municipal incinerators. osti.gov
Urban SoilPCDD/FsGeneralPCDD/Fs in urban soils often originate from the deposition of combustion emissions. nih.gov

Identification of Anthropogenic and Natural Emission Sources of PCDTs

PCDTs are not produced commercially but are formed as unintentional byproducts of various industrial and thermal processes. nih.gov Their formation mechanisms are believed to be similar to those of the more widely studied PCDDs and PCDFs. osti.gov

The primary anthropogenic sources of PCDTs include:

Incineration: Municipal and industrial waste incinerators are major sources of PCDTs. osti.govnih.gov The high temperatures and presence of chlorine, sulfur, and precursor organic compounds in the waste stream facilitate their formation. nih.gov

Pulp and Paper Mills: Effluents from pulp and paper mills that use chlorine bleaching processes have been identified as a source of PCDTs. osti.gov

Metal Production and Reclamation: The metal reclamation industry and other metallurgical processes can generate PCDTs as byproducts. nih.govmdpi.com

Chemical Manufacturing: PCDTs can be formed during the production of certain chemicals. For example, it has been suggested that 2,4,6,8-tetrachlorodibenzothiophene could be a chemical marker for the production of 2,4,5-trichlorophenol, although this link has not been definitively demonstrated. osti.gov

Thermal Reactions of Precursors: Laboratory studies have shown that PCDTs can be formed through the thermal reaction of polychlorinated biphenyls (PCBs) and polychlorinated benzenes in the presence of elemental sulfur. osti.gov The homogeneous gas-phase reactions of precursors like chlorothiophenols (CTPs) are also a direct route to PCDT formation under high-temperature conditions. nih.gov

While anthropogenic activities are the main contributors, the potential for natural formation, such as through forest fires, also exists, similar to PCDD/Fs. mdpi.com However, industrial and combustion-related activities are considered the dominant sources of PCDTs in the environment. scielo.brmdpi.com The analysis of specific congener profiles in environmental samples can be a useful tool for identifying and tracing the sources of contamination. nih.govresearchgate.net

Advanced Analytical Methodologies for the Detection and Quantification of 1,3,7,9 Tetrachlorodibenzothiophene

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,3,7,9-TCDT is the preparation and extraction of the analyte from complex environmental matrices such as soil, sediment, water, and biological tissues. The primary goal is to efficiently transfer the target compound from the sample matrix into a solvent, while minimizing the co-extraction of interfering substances. osti.govnih.gov

Commonly employed extraction techniques are chosen based on the matrix type. For solid samples like soil and sediment, Soxhlet extraction or more modern techniques like Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are frequently used. epa.govfederalregister.govfederalregister.gov These methods utilize organic solvents (e.g., hexane, dichloromethane, or mixtures) to extract the lipophilic 1,3,7,9-TCDT from the solid matrix. publications.gc.canih.gov For aqueous samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are the preferred methods. nih.govfederalregister.gov

Following extraction, the resulting extract is typically laden with a variety of co-extracted materials, such as lipids, pigments, and other organic compounds, which can interfere with subsequent analysis. publications.gc.canih.gov Therefore, a multi-step cleanup or purification process is essential. This often involves the use of column chromatography with various adsorbents. osti.govresearchgate.net A common approach includes passing the extract through a multi-layered silica (B1680970) gel column, which may be impregnated with sulfuric acid or potassium hydroxide (B78521) to remove oxidizable substances and acidic interferences. nih.govresearchgate.net Further fractionation is often achieved using alumina (B75360) or florisil (B1214189) columns. publications.gc.canih.gov For the specific isolation of planar molecules like PCDTs, porous graphitic carbon columns are exceptionally effective, as they separate these compounds from non-planar polychlorinated biphenyls (PCBs) and other interferences. osti.gov

Extraction TechniqueMatrix TypePrincipleKey Advantages
Soxhlet Extraction SolidContinuous extraction with a cycling solvent.Well-established, thorough extraction.
Pressurized Liquid Extraction (PLE) SolidExtraction with solvents at elevated temperatures and pressures. nih.govFaster, uses less solvent than Soxhlet. federalregister.gov
Microwave-Assisted Extraction (MAE) SolidMicrowave energy heats the solvent to accelerate extraction. federalregister.govRapid, reduced solvent consumption.
Solid-Phase Extraction (SPE) AqueousAnalytes are adsorbed onto a solid sorbent, then eluted with a small volume of solvent. federalregister.govnih.govHigh concentration factor, low solvent use.

Chromatographic Separation Techniques (e.g., High-Resolution Gas Chromatography)

Once the sample extract is sufficiently cleaned, the instrumental analysis begins with the separation of 1,3,7,9-TCDT from other co-extracted and structurally similar compounds. High-Resolution Gas Chromatography (HRGC) is the technique of choice for this purpose. publications.gc.canih.gov The separation is achieved by injecting the concentrated extract into a gas chromatograph, where it is vaporized and carried by an inert gas (mobile phase) through a long, narrow capillary column coated with a stationary phase. chromatographyonline.comresearchgate.net

The separation of individual polychlorinated dibenzothiophene (B1670422) (PCDT) congeners, including 1,3,7,9-TCDT, is a complex task due to the large number of possible isomers with very similar physical and chemical properties. The choice of the HRGC column is critical for achieving the necessary resolution. nih.govchromatographyonline.com Typically, long (e.g., 50-60 meters) capillary columns with non-polar or semi-polar stationary phases, such as those based on dimethylpolysiloxane or with 5% phenyl substitution, are used. researchgate.net These columns separate the congeners based primarily on their boiling points and, to a lesser extent, their interaction with the stationary phase.

To enhance the separation of closely eluting or co-eluting isomers, which is a common challenge, advanced techniques like two-dimensional gas chromatography (GCxGC) can be employed. nih.govchromatographytoday.com This method uses two different columns with orthogonal separation mechanisms, providing a significant increase in separation power and peak capacity. nih.gov

Mass Spectrometric Detection and Isotope Dilution Methods (e.g., High-Resolution Mass Spectrometry)

Following separation by HRGC, the definitive identification and quantification of 1,3,7,9-TCDT is accomplished using Mass Spectrometry (MS), specifically High-Resolution Mass Spectrometry (HRMS). publications.gc.canih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of the target analyte from other molecules with the same nominal mass but different elemental compositions. nih.gov The analysis is typically performed in the Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only the specific m/z values corresponding to the molecular ions of the tetrachlorodibenzothiophenes.

The gold standard for quantification of compounds like 1,3,7,9-TCDT is the isotope dilution method . isotope.comnih.govnih.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., 1,3,7,9-Tetrachloro[¹³C₁₂]dibenzothiophene) to the sample prior to extraction and cleanup. nih.gov This labeled compound serves as an internal standard and behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure. nih.gov

By measuring the ratio of the response of the native analyte to the response of the isotopically labeled standard in the final HRMS analysis, the concentration of the native 1,3,7,9-TCDT in the original sample can be calculated accurately. nist.govnih.gov This approach effectively corrects for any loss of analyte during the sample preparation steps and for variations in instrument response, leading to highly accurate and precise results. nih.govmdpi.com This is a core principle in definitive methods such as EPA Method 1613 for dioxins and furans and the related EPA Method 1614 for brominated diphenyl ethers. nemi.govmdpi.comepa.gov

Quality Assurance/Quality Control (QA/QC) in Environmental Monitoring and Research

A rigorous Quality Assurance/Quality Control (QA/QC) program is essential to ensure that the data generated from the analysis of 1,3,7,9-TCDT are reliable, defensible, and of known quality. thegreenforum.orgepa.gov This program encompasses all aspects of the analytical process, from sample collection to final data reporting. greenpolicyplatform.orggreenpolicyplatform.orgyoutube.com Key QA/QC elements are outlined in established protocols, such as those from the U.S. Environmental Protection Agency (EPA). epa.govepa.gov

Essential QA/QC practices include:

Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the actual samples to check for contamination introduced during the analytical procedure. epa.gov

Spiked Samples: A known quantity of the analyte is added to a sample (matrix spike) or a blank (laboratory control sample) to assess the accuracy and recovery of the method.

Duplicate Samples: A sample is split into two and analyzed separately to evaluate the precision and reproducibility of the method. epa.gov

Certified Reference Materials (CRMs): Analysis of a CRM, which contains a certified concentration of the analyte in a similar matrix, is used to verify the accuracy of the entire analytical procedure. researchgate.net

Internal Standards: As described in the isotope dilution method, isotopically labeled standards are added to every sample, blank, and QC sample to monitor and correct for recovery. The recovery of these standards must fall within specified acceptance limits (e.g., 40-130%) for the data to be considered valid. mdpi.com

These measures ensure that the analytical data meet defined standards for accuracy, precision, and sensitivity, making them suitable for regulatory purposes and scientific research. thegreenforum.orggreenpolicyplatform.org

QA/QC ParameterPurposeAcceptance Criteria Example
Method Blank Assess laboratory contamination.Analyte concentration below the limit of quantification.
Laboratory Control Sample Assess method accuracy.Recovery of spiked analyte within 70-130%.
Matrix Spike/Duplicate Assess matrix effects and method precision.Recovery and Relative Percent Difference (RPD) within established limits.
Labeled Standard Recovery Monitor recovery for each sample. mdpi.comRecovery within 40-130% for tetra- to hexa-chlorinated congeners. mdpi.com

Development of Reference Standards for PCDTs

The availability of high-purity reference standards is a fundamental prerequisite for the accurate identification and quantification of polychlorinated dibenzothiophenes (PCDTs), including the 1,3,7,9-TCDT congener. These standards are necessary for instrument calibration, identity confirmation, and for preparing the spiked solutions used in QA/QC procedures.

Reference standards for individual PCDT congeners are typically synthesized in specialized laboratories. The synthesis involves multi-step chemical reactions to produce the specific isomer with a high degree of purity. The final product must be thoroughly purified and characterized to confirm its identity and determine its concentration.

Mechanistic Interactions with the Aryl Hydrocarbon Receptor Ahr and Structure Activity Relationships of Planar Halogenated Aromatic Hydrocarbons

The aryl hydrocarbon receptor (AhR) is a transcription factor that regulates gene expression in response to various chemicals. wikipedia.org It is best known for mediating the toxic effects of certain environmental pollutants, including planar halogenated aromatic hydrocarbons (PHAHs). The interaction of these compounds with the AhR initiates a cascade of molecular events that can alter cellular processes.

Bioremediation and Advanced Treatment Strategies for Polychlorinated Dibenzothiophenes Contamination

Microbial Degradation and Biotransformation of PCDTs in Contaminated Media

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. For PCDTs, this approach is considered a potentially cost-effective and environmentally friendly alternative to traditional remediation methods.

While specific studies on the microbial degradation of 1,3,7,9-TCDT are limited, research on related compounds such as dibenzothiophene (B1670422) (DBT) and other chlorinated aromatic compounds provides insights into potential microbial candidates and metabolic pathways.

Several bacterial genera have been identified for their ability to degrade aromatic hydrocarbons and their chlorinated derivatives. These include Sphingomonas, Burkholderia, Rhodococcus, Bacillus, and Paenibacillus frontiersin.orgmdpi.comfrontiersin.org. For instance, Sphingomonas sp. has been shown to cometabolically degrade dibenzofuran and dibenzothiophene morressier.com. Strains of Rhodococcus have also been effectively used in the bioaugmentation of soil contaminated with dibenzothiophene frontiersin.orgfrontiersin.org.

The metabolic pathways for the degradation of chlorinated aromatic compounds often involve initial enzymatic attacks that lead to dechlorination and ring cleavage. For compounds like pentachlorophenol (PCP), both aerobic and anaerobic degradation pathways have been identified nih.gov. Aerobic degradation in bacteria such as Sphingobium chlorophenolicum involves a series of enzymatic steps initiated by a monooxygenase nih.gov. Anaerobic degradation, on the other hand, typically proceeds through reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms nih.gov. It is hypothesized that similar enzymatic machinery could be active in the degradation of PCDTs.

Table 1: Potential Microbial Genera for PCDT Degradation (Inferred from Related Compounds)

Microbial Genus Related Compound Degraded Reference
Sphingomonas Dibenzofuran, Dibenzothiophene, 2,3,7,8-TCDD morressier.comnih.gov
Rhodococcus Dibenzothiophene frontiersin.orgfrontiersin.org
Burkholderia Pentachlorophenol (PCP) fao.org
Bacillus Dibenzothiophene frontiersin.org
Paenibacillus Dibenzothiophene frontiersin.org
Bordetella 2,3,7,8-TCDD nih.gov

To enhance the microbial degradation of persistent pollutants, two main strategies are employed: biostimulation and bioaugmentation nih.gov.

Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia with known degradative capabilities to a contaminated site nih.gov. This strategy is particularly useful when the indigenous microbial population lacks the ability to degrade the contaminant of concern fao.orgnih.gov. The selection of robust and competitive microbial strains is crucial for the success of bioaugmentation. For instance, the bioaugmentation of soil with Rhodococcus sp. has been shown to significantly enhance the degradation of dibenzothiophene frontiersin.orgfrontiersin.org. Similarly, the addition of known PCP-degrading bacteria like Sphingobium chlorophenolicum and Burkholderia cepacia has been effective in remediating PCP-contaminated groundwater fao.org. These examples suggest that a similar approach could be developed for PCDTs by isolating and applying specific 1,3,7,9-TCDT-degrading microorganisms.

Table 2: Comparison of Biostimulation and Bioaugmentation for Remediation

Strategy Description Advantages Limitations
Biostimulation Stimulation of indigenous microbial populations by adding nutrients or altering environmental conditions. Cost-effective; utilizes native, adapted microorganisms. Effectiveness depends on the presence of capable indigenous microbes; can be a slow process.

| Bioaugmentation | Introduction of specific pollutant-degrading microorganisms to a contaminated site. | Can be effective when indigenous degraders are absent; potentially faster degradation rates. | Introduced microbes may not survive or compete well with native populations; potential for ecological disruption. |

Chemical and Physical Remediation Technologies (Research Applications)

In addition to biological methods, various chemical and physical technologies are being researched for the remediation of PCDT-contaminated materials. These approaches often involve more aggressive treatments to achieve degradation or removal of the pollutants.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH) doi.org. AOPs are considered promising for the degradation of persistent organic pollutants that are resistant to conventional treatment methods mdpi.comresearchgate.net.

Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination (e.g., O₃/UV, O₃/H₂O₂) mdpi.comresearchgate.net. These processes generate hydroxyl radicals, which are powerful, non-selective oxidizing agents that can attack and break down complex organic molecules into simpler, less toxic compounds, and ultimately to carbon dioxide and water.

While specific research on the application of AOPs to 1,3,7,9-TCDT is scarce, studies on other chlorinated aromatic compounds have shown promising results. For example, photocatalytic degradation using titanium dioxide (TiO₂) as a catalyst has been investigated for the degradation of benzothiophene and dibenzothiophene researchgate.netdoaj.org. The process involves the generation of electron-hole pairs on the catalyst surface upon UV irradiation, which then react with water and oxygen to produce hydroxyl radicals. The effectiveness of AOPs can be influenced by factors such as pH, the presence of radical scavengers, and the concentration of the oxidant omu.edu.tr.

Thermal treatment methods utilize high temperatures to destroy or remove contaminants from soil and other solid wastes. These technologies are generally effective for a wide range of organic pollutants, including PCDTs.

Thermal Desorption is a physical separation process where heat is used to volatilize contaminants from a solid matrix publications.gc.ca. The contaminated material is heated in a chamber, and the volatilized contaminants are then collected and treated in a separate off-gas treatment system. Low-temperature thermal desorption (LTTD) is typically used for more volatile compounds, while high-temperature thermal desorption (HTTD) is required for semi-volatile and persistent compounds like PCDDs and PCDFs.

Incineration is a high-temperature destruction process that involves the combustion of organic substances contained in waste materials ipen.org. Incineration can achieve high destruction and removal efficiencies for a broad range of hazardous organic compounds. However, a major concern with the incineration of chlorinated wastes is the potential for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) as unintentional byproducts, particularly if combustion conditions are not optimal zerowasteaustralia.orgnih.gov. The formation of these toxic compounds is influenced by factors such as temperature, residence time, and the presence of chlorine and catalytic metals like copper nih.gov. Therefore, strict operational controls and efficient off-gas cleaning systems are essential for the safe application of incineration for PCDT-containing wastes. Research continues to focus on optimizing incineration conditions to maximize destruction efficiency while minimizing the formation of harmful byproducts core.ac.uknih.gov.

Table 3: Overview of Thermal Treatment Technologies for PCDT-Containing Wastes

Technology Description Operating Temperature Key Considerations
Thermal Desorption Physical separation of contaminants by volatilization. 90 - 560 °C Requires subsequent treatment of the off-gas stream.

| Incineration | High-temperature combustion to destroy contaminants. | > 850 °C | Potential for formation of toxic byproducts (PCDD/Fs); requires stringent air pollution control. |

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